alpha-Sophorose
Overview
Description
Alpha-Sophorose is a disaccharide composed of two glucose molecules linked by an unusual β-1,2 bond. It was first isolated in 1938 from the pods of Sophora japonica . This compound is a component of sophorolipids and is also a product of the caramelization of glucose .
Mechanism of Action
Target of Action
Alpha-Sophorose is a disaccharide, a dimer of glucose . It differs from other glucose dimers such as maltose in having an unusual β-1,2 bond
Mode of Action
It is known that this compound is a component of sophorolipids , which are a class of natural, biodegradable surfactants . These surfactants have found their way as ingredients for environment-friendly cleaning products, cosmetics, and nanotechnological applications .
Biochemical Pathways
This compound is involved in the biosynthesis of sophorolipids . The sophorolipid biosynthesis starts with glucose as the hydrophilic carbon source and fatty acids, fatty acid methyl esters, triglycerides, or alkanes as the hydrophobic carbon source . All hydrophobic carbon sources are converted into fatty acids, which contain in general 16 or 18 carbon atoms with one or more double bonds .
Result of Action
It is known that this compound is a product of the caramelization of glucose .
Action Environment
It is known that this compound was isolated from pods of sophora japonica , suggesting that it may be stable in plant-based environments.
Biochemical Analysis
Biochemical Properties
Alpha-Sophorose is known to be a potent inducer of cellulase gene expression in the filamentous fungus Trichoderma reesei . It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with beta-glucosidase, an enzyme that hydrolyzes cellobiose into glucose. This compound is believed to be converted from cellobiose by transglycosylation . This interaction is crucial for the induction of cellulase production, as this compound acts as a signaling molecule that triggers the expression of cellulase genes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Trichoderma reesei, this compound induces the production of cellulases, which are enzymes that break down cellulose into simpler sugars . This induction is mediated through cell signaling pathways that involve the activation of specific transcription factors. These transcription factors bind to the promoter regions of cellulase genes, leading to increased gene expression. Additionally, this compound influences cellular metabolism by promoting the utilization of cellulose as a carbon source, thereby enhancing the overall metabolic activity of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to a receptor protein on the cell surface, which triggers a signaling cascade that leads to the activation of transcription factors . These transcription factors then bind to the promoter regions of cellulase genes, resulting in increased gene expression. Furthermore, this compound may also act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in cellulose degradation. This dual role of this compound as both a signaling molecule and an enzyme modulator highlights its importance in the regulation of cellulase production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellulase production can vary over time. Studies have shown that the induction of cellulase gene expression by this compound is a time-dependent process, with maximum expression levels observed after a certain period of exposure . The stability and degradation of this compound also play a crucial role in its temporal effects. This compound is relatively stable under laboratory conditions, but its degradation can lead to a decrease in its effectiveness as an inducer of cellulase production. Long-term studies have indicated that continuous exposure to this compound can result in sustained cellulase production, although the levels may fluctuate over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In studies involving Trichoderma reesei, it has been observed that low doses of this compound are sufficient to induce cellulase production . Higher doses may lead to a saturation effect, where further increases in dosage do not result in a corresponding increase in cellulase production. Additionally, high doses of this compound may have toxic or adverse effects on the cells, leading to reduced viability and metabolic activity. Therefore, it is important to determine the optimal dosage of this compound to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cellulose degradation. It interacts with enzymes such as beta-glucosidase and cellulases to promote the breakdown of cellulose into glucose . This process involves the hydrolysis of the beta-1,2-glycosidic bond in this compound, resulting in the release of glucose molecules. The glucose produced from the degradation of this compound can then enter various metabolic pathways, including glycolysis and the tricarboxylic acid cycle, to generate energy and other metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, which involve the binding of this compound to transporter proteins on the cell membrane . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its effects on cellulase production and other metabolic processes. The localization and accumulation of this compound within the cell are influenced by factors such as the availability of transporter proteins and the metabolic state of the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellulose degradation . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound may be directed to the endoplasmic reticulum or the Golgi apparatus, where it can be further processed or modified. The subcellular localization of this compound is crucial for its role as an inducer of cellulase production and its overall impact on cellular metabolism.
Preparation Methods
Alpha-Sophorose can be synthesized through several methods:
Koenigs-Knorr Reaction: This method involves the glycosylation of glucose derivatives.
Acid Reversion of Glucose: This involves the partial hydrolysis of glucose under acidic conditions.
Enzymatic Reversion of Glucose: This method uses β-glucosidases from various sources to convert glucose into this compound.
For industrial production, this compound can be prepared from stevioside through partial hydrolysis with dilute acid followed by charcoal column chromatography. The optimal conditions involve heating a solution of stevioside and hydrochloric acid at 100°C for 2 hours, followed by neutralization and purification .
Chemical Reactions Analysis
Alpha-Sophorose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Major products formed from these reactions include glucuronic acid, sorbitol, and various substituted glucose derivatives .
Scientific Research Applications
Alpha-Sophorose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism.
Medicine: It is investigated for its potential role in drug delivery systems and as a component of bioactive compounds.
Industry: It is used in the production of sophorolipids, which are biodegradable surfactants with applications in cleaning products, cosmetics, and agriculture .
Comparison with Similar Compounds
Alpha-Sophorose is unique among disaccharides due to its β-1,2 bond. Similar compounds include:
Maltose: Composed of two glucose molecules linked by an α-1,4 bond.
Cellobiose: Composed of two glucose molecules linked by a β-1,4 bond.
Lactose: Composed of glucose and galactose linked by a β-1,4 bond.
Sucrose: Composed of glucose and fructose linked by an α-1,2 bond
This compound’s unique β-1,2 bond gives it distinct properties and reactivity compared to these other disaccharides.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-NCFXGAEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-64-2, 37169-67-8 | |
Record name | 2-O-β-D-Glucopyranosyl-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20880-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Sophorose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-β-D-glucopyranosyl-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-O-α-D-glucopyranosyl-β-D-glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-SOPHOROSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T1E9L00P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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